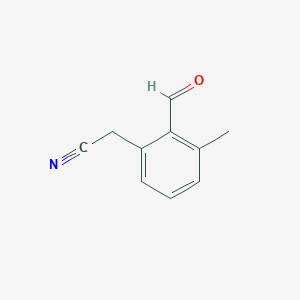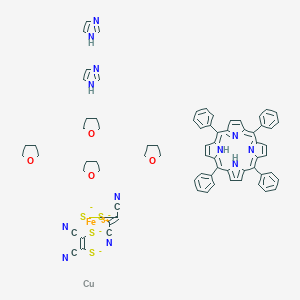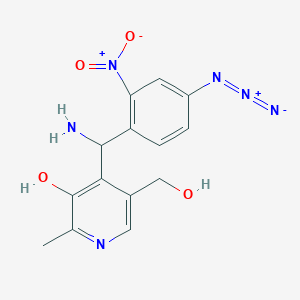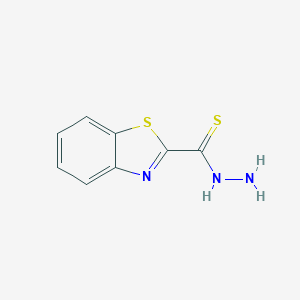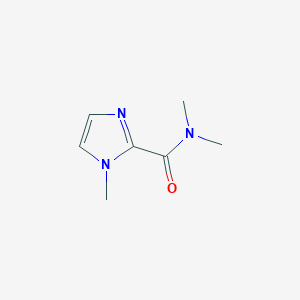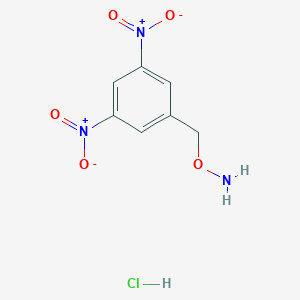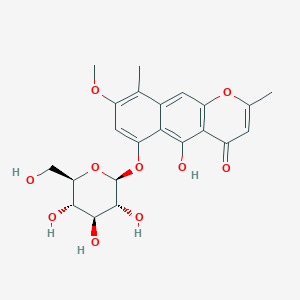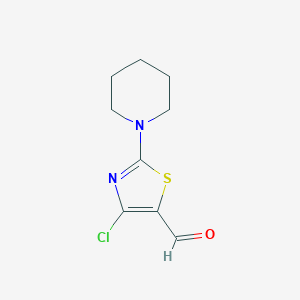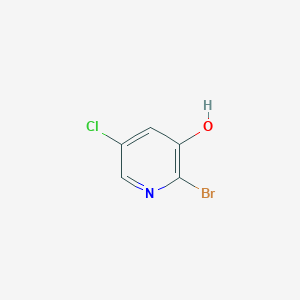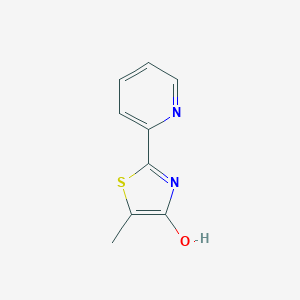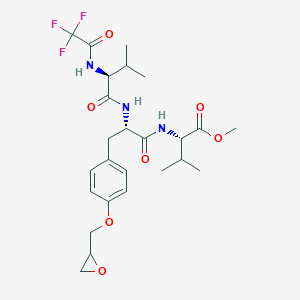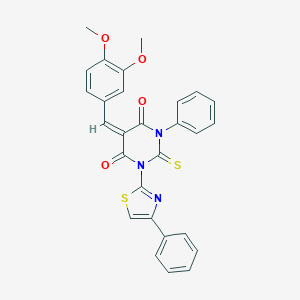
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as thiazolopyrimidinedione and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- are not fully understood. However, studies have shown that the compound has cytotoxic effects on cancer cells and induces apoptosis. The compound has also been shown to have catalytic activity in various reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- in lab experiments include its potential as an anticancer agent and its catalytic activity in various reactions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-. These include further studies on the compound's mechanism of action, its potential as a photochromic material, and its catalytic activity in various reactions. Additionally, further studies on the compound's potential as an anticancer agent and its toxicity are needed to fully understand its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- involves the reaction of 2-thioxo-4,5-dihydro-1H-imidazole-4,5-dione with 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In material science, the compound has been studied for its potential as a photochromic material. The compound has also been studied for its catalytic activity in various reactions.
Eigenschaften
CAS-Nummer |
139356-82-4 |
|---|---|
Produktname |
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- |
Molekularformel |
C28H21N3O4S2 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H21N3O4S2/c1-34-23-14-13-18(16-24(23)35-2)15-21-25(32)30(20-11-7-4-8-12-20)28(36)31(26(21)33)27-29-22(17-37-27)19-9-5-3-6-10-19/h3-17H,1-2H3/b21-15+ |
InChI-Schlüssel |
SFTRBXBVUHVPIG-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Synonyme |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thi azol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



